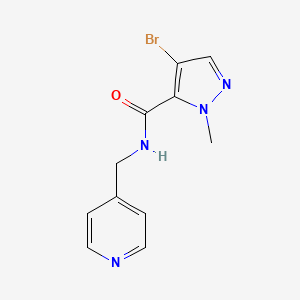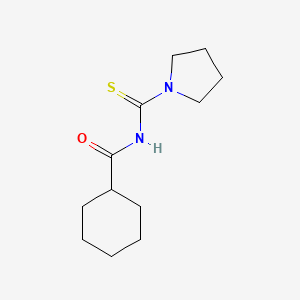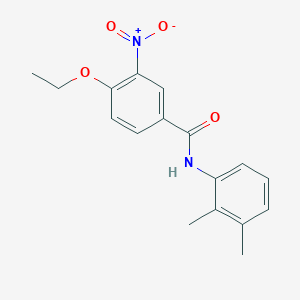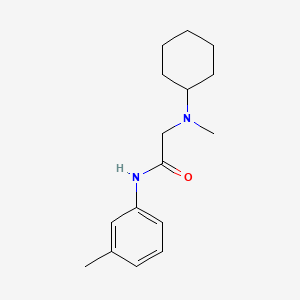
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit the activity of IκB kinase (IKK), a key enzyme involved in the NF-κB signaling pathway, which plays a crucial role in inflammation, immunity, and cancer.
Mécanisme D'action
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer. By inhibiting the activity of IKK, 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide prevents the activation of NF-κB, which in turn leads to the inhibition of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of IKK, leading to the inhibition of NF-κB signaling and the subsequent downregulation of pro-inflammatory cytokines and chemokines. Additionally, 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been found to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. Additionally, it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, one limitation of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide. One potential area of research is the development of more potent and selective inhibitors of IKK that can be used in vivo. Additionally, further studies are needed to investigate the potential therapeutic applications of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Finally, the development of novel drug delivery systems may help to overcome the poor pharmacokinetic properties of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide and improve its efficacy in vivo.
Méthodes De Synthèse
The synthesis of 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide involves several steps, including the reaction of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide with 4-pyridinylmethylamine in the presence of a base, followed by the addition of various reagents to form the final product. The synthesis of this compound has been optimized for high yield and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of IKK, which is a key enzyme involved in the NF-κB signaling pathway. This pathway plays a crucial role in inflammation, immunity, and cancer, making 4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide a promising therapeutic agent.
Propriétés
IUPAC Name |
4-bromo-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-16-10(9(12)7-15-16)11(17)14-6-8-2-4-13-5-3-8/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHIVYIMNYKFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-N-(4-pyridinylmethyl)-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)



![methyl 2-{3-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5708997.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5708999.png)

![1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5709010.png)

